molecular formula C6H6N4O3 B12775821 3-Hydroxy-8-methylxanthine CAS No. 22888-28-4

3-Hydroxy-8-methylxanthine

Cat. No.: B12775821
CAS No.: 22888-28-4
M. Wt: 182.14 g/mol
InChI Key: RFUAVAOIZVCQHR-UHFFFAOYSA-N
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Description

3-Hydroxy-8-methylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is part of the methylxanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine. Methylxanthines are known for their stimulating effects on the central nervous system and their ability to relax smooth muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-8-methylxanthine can be synthesized through various chemical reactions. One common method involves the N-demethylation and oxidation of theobromine. This process can be facilitated by certain fungal strains, such as Aspergillus sydowii PT-2, which degrade theobromine to produce 3-methylxanthine .

Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis from precursor compounds like theobromine. The process may include steps such as heating, refluxing, and the use of specific catalysts to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-8-methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

3-Hydroxy-8-methylxanthine exerts its effects primarily through the antagonism of adenosine receptors in the central nervous system and peripheral tissues. This action leads to increased alertness and relaxation of smooth muscles. The compound also inhibits phosphodiesterase, which results in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-8-methylxanthine is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biochemical properties and potential therapeutic applications. Its ability to undergo specific chemical reactions, such as N-demethylation and oxidation, also sets it apart from other methylxanthines .

Properties

CAS No.

22888-28-4

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

3-hydroxy-8-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C6H6N4O3/c1-2-7-3-4(8-2)10(13)6(12)9-5(3)11/h13H,1H3,(H,7,8)(H,9,11,12)

InChI Key

RFUAVAOIZVCQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=O)N2O

Origin of Product

United States

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